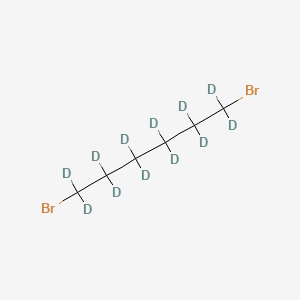

1,6-Dibromohexane-D12

Übersicht

Beschreibung

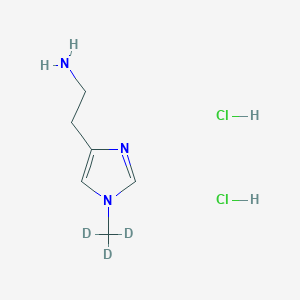

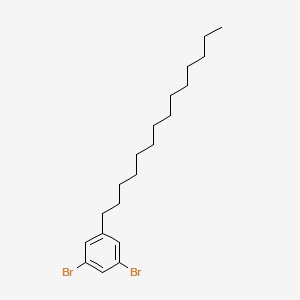

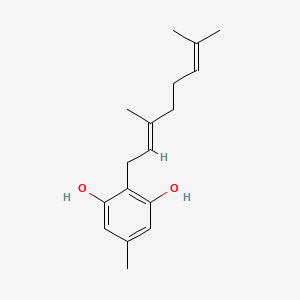

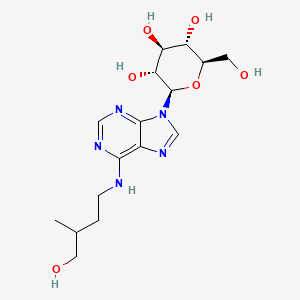

1,6-Dibromohexane-D12 is a deuterated analogue of 1,6-dibromohexane . It is a colourless or pale yellow liquid, soluble in ethanol, ether, benzene, and chloroform, but insoluble in water . It is used as a reagent in the synthesis of novel benzo[b]xanthone derivatives, which have potential antitumor activity .

Synthesis Analysis

1,6-Dibromohexane is generally used to introduce a C6 spacer in the molecular architecture . It is used in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications . The synthesis of 1,6-Dibromohexane involves the combination of DMSO and oxalyl bromide, which is a highly efficient brominating reagent for various alkenes, alkynes, and ketones .

Molecular Structure Analysis

The molecular formula of 1,6-Dibromohexane-D12 is C6D12Br2 . Its average mass is 256.041 Da and its mono-isotopic mass is 254.005875 Da .

Chemical Reactions Analysis

1,6-Dibromohexane is classified as an alkyl halide compound and is useful as a versatile building block in the synthesis of diverse organic compounds . It is generally used to introduce a C6 spacer in the molecular architecture .

Physical And Chemical Properties Analysis

1,6-Dibromohexane-D12 is a liquid with a molecular weight of 256.04 g/mol. It has a boiling point of 243 °C and a density of 1.586 g/mL at 25 °C .

Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

Electrochemical reduction studies of 1,6-Dibromohexane at silver cathodes in dimethylformamide have shown its potential for generating various reduction products, including 1-hexene and n-hexane, depending on the experimental conditions. This process has been explored for understanding the mechanisms behind carbon-bromine bond reduction and for applications in synthesizing organic compounds (E. Martin et al., 2015).

Solid-state NMR Investigations

In solid-state NMR studies, the molecular properties of 1,6-Dibromohexane within urea inclusion compounds have been investigated. These studies provide insights into the dynamics and conformational order of 1,6-Dibromohexane, contributing to the understanding of its behavior in complex molecular systems (Xiaorong Yang & K. Müller, 2007).

Surfactant and Aggregate Structures

Research on the aggregate structures of surfactants in various solvents, including cyclohexane-d12, has provided valuable information on the self-assembly and aggregation behavior of molecules in different polarity environments. Such studies are crucial for the development of novel materials and for understanding the fundamental principles of molecular interactions (M. Hollamby et al., 2008).

Electrocatalytic Studies

Electrocatalytic studies have focused on the debromination of 1,6-Dibromohexane, examining the mechanisms of carbon-bromine cleavage and hydrogen atom incorporation. This research is important for developing efficient processes for organic synthesis and for understanding the electrochemical behavior of brominated compounds (K. Rudman et al., 2022).

Molecular Dynamics and Biocompatibility Studies

Molecular dynamics studies of DPH probes in unsaturated phospholipid membranes, including interactions with 1,6-Dibromohexane analogs, provide insights into membrane properties and probe behavior. Such research has implications for understanding cell membrane dynamics and for the development of diagnostic tools (I. Hurjui, A. Neamtu, & D. Dorohoi, 2013).

Safety And Hazards

1,6-Dibromohexane-D12 is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,6-dibromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRHVVLXEBNBDV-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dibromohexane-D12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B1436195.png)

amino}acetic acid hydrochloride](/img/structure/B1436202.png)

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1436203.png)